REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:8][O:9]2)=[CH:4][CH:3]=1.[H-].[Na+].[C:21](Cl)(=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23].O>CN(C)C=O>[C:21]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:8][O:9]2)=[CH:4][CH:3]=1)(=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23] |f:1.2|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (1000 ml)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform (800 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C(C)(C)C)(=O)OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |